molecular formula C23H16ClN3O B11694934 N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11694934
M. Wt: 385.8 g/mol
InChI Key: FKDVBRSUKGIESW-MFKUBSTISA-N
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Description

N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 2. The hydrazone linkage is formed via condensation of the carbohydrazide group with 3-chlorobenzaldehyde, resulting in an (E)-configured imine (Schiff base) .

Properties

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16ClN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

FKDVBRSUKGIESW-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Substitution

The quinoline core and aromatic rings participate in electrophilic substitution reactions , particularly at positions ortho or para to electron-donating groups. For example:

  • Nitration : Potential nitration at activated positions (e.g., para to the hydrazone group).

  • Sulfonation : Reaction with sulfur trioxide under acidic conditions.

Nucleophilic Addition

The hydrazone’s imine group (-C=N-) undergoes nucleophilic attack by agents like Grignard reagents or hydride donors, forming intermediates that can undergo further elimination or rearrangement.

Acid-Base Reactions

The hydrazide’s NH groups exhibit acidic properties , reacting with bases (e.g., NaOH) to form deprotonated species. This reactivity is critical for stability in physiological environments.

  • Characterization and Analytical Data
    Spectroscopic Analysis
    | Technique | Key Observations |
    |-----------------|-------------------------------------------|
    | IR Spectroscopy | - C=N stretch (1595–1636 cm⁻¹)
    | | - C=O stretch (1655–1696 cm⁻¹) |
    | ¹H NMR | - Azomethine proton (CH=N) at δ ~8.84 ppm
    | | - Aromatic protons (δ 7.35–7.98 ppm) |
    | Mass Spectrometry | Molecular ion peak at m/z 491 (M⁺) |

  • Applications and Mechanistic Insights
    The compound’s reactivity underpins its biological activity , particularly in anticancer applications. The hydrazone group may act as a reactive site for:

  • Enzyme inhibition : Interaction with cell cycle regulators or kinases.

  • DNA intercalation : Quinoline’s planar structure enables binding to DNA grooves.

Biological Activity

PropertyObserved Effect
CytotoxicityIC₅₀ in micromolar range (cancer cell lines)
Apoptosis inductionInvolves caspase activation
Cell cycle arrestG1/S or G2/M phase inhibition
  • Comparative Reactivity with Related Compounds
    | Compound | Structural Difference | Reactivity Feature |
    |-----------------------------------|---------------------------------|-------------------------------------|
    | N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylnicotinamide | Chlorine at para position | Altered electrophilic substitution sites |
    | 2-(3-Chlorophenyl)-1H-benzimidazole | Benzimidazole core instead of quinoline | Reduced planarity, different binding motifs |

This compound’s unique combination of a quinoline scaffold and hydrazone functionality positions it as a promising candidate for drug development, with its reactivity profile enabling tailored modifications for enhanced bioactivity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. Characterization of the synthesized compound is performed using various techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and purity.
  • Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
  • Mass Spectrometry : To determine the molecular weight and confirm the structure.

Biological Activities

Several studies have reported on the biological activities of this compound, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been reported to be low, suggesting strong efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. Specific cell lines tested include breast cancer and leukemia cells, where this compound demonstrated cytotoxic effects .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interference with DNA Synthesis : It is hypothesized that the compound could disrupt DNA replication processes in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Garudacharia et al., several derivatives of quinoline were synthesized and tested for antimicrobial activity. Among these, derivatives similar to this compound showed promising results against Mycobacterium smegmatis with MIC values indicating potential use in treating tuberculosis .

Case Study 2: Anticancer Activity

A recent investigation into quinoline derivatives revealed that compounds structurally related to this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of substituent groups in enhancing anticancer activity and suggested further exploration into structure-activity relationships .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with various biological targets, potentially disrupting cellular processes and exhibiting pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Synthesis Yield
Target Compound 3-Cl (phenyl) C23H16ClN3O 385.85 IR: 3447 cm⁻¹ (NH), 1665 cm⁻¹ (C=O) Not Reported
N′-[(E)-(3-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide 3-Br (phenyl) C23H16BrN3O 430.26 Similar IR/NMR to target compound; molecular ion at m/z 430 (M+) Not Reported
N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide 2-NO2 (phenyl) C23H16N4O3 396.40 IR: Nitro group peaks ~1520–1340 cm⁻¹; altered electronic effects Not Reported

Key Observations :

  • Halogen Substitution : Replacement of Cl with Br at the 3-position increases molecular weight by ~44.41 g/mol. Bromine’s larger atomic radius may enhance lipophilicity and influence binding interactions in biological systems .

Core Structural Variations

Table 2: Comparison of Core Heterocycles
Compound Name Core Structure Biological Activity Synthesis Yield
Target Compound Quinoline Anticancer (hypothetical) Not Reported
N′-[(E)-(1-benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide Piperidine-sulfonohydrazide Not specified 59%
N′-{(E)-[4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl]methylidene}benzohydrazide Quinazoline Not reported Not Reported
4-Amino-5-benzoyl-N′-[(1E)-(3-chlorophenyl)-methylidene]-1,2-oxazole-3-carbohydrazide Isoxazole Anticancer (preliminary evaluation) 67%

Key Observations :

  • Quinoline vs.
  • Isoxazole Core : The isoxazole derivative demonstrated 67% yield in synthesis and preliminary anticancer activity, suggesting that core heterocycles significantly influence both synthetic accessibility and bioactivity.

Functional Group Modifications

Table 3: Hydrazide and Hydrazone Derivatives
Compound Name Functional Group Application Reference
Target Compound Quinoline-4-carbohydrazide Model compound for drug design
N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide Sulfonohydrazide Corrosion inhibitor (90% efficiency in HCl)
N′-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide Pyridine-carbohydrazide Crystallographically characterized (hydrate form)

Key Observations :

  • Sulfonohydrazides: Exhibit high corrosion inhibition efficiency (e.g., 90% for MBSH in 1.0 M HCl) due to strong adsorption on metal surfaces .
  • Crystallographic Data : The pyridine-carbohydrazide analog crystallizes as a hydrate, highlighting the role of water molecules in stabilizing crystal packing via hydrogen bonds.

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-cancer, anti-inflammatory, and antibacterial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16ClN3O\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

This compound features a quinoline core substituted with a hydrazide group, which is essential for its biological activity.

1. Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of quinoline derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound inhibits key signaling pathways involved in cancer progression, such as the NF-kB and PI3K/Akt pathways. This inhibition leads to reduced cell survival and increased apoptosis in cancer cells .

Table 1: Anti-Cancer Activity Data

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast)15.5NF-kB inhibition
Study BHeLa (Cervical)12.3PI3K/Akt pathway modulation
Study CA549 (Lung)10.8Apoptosis induction

2. Anti-Inflammatory Activity

The anti-inflammatory effects of the compound have also been explored. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Inhibition Studies : In vitro studies demonstrated that this compound significantly reduces nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-Inflammatory Activity Data

StudyCell TypeNO Production Inhibition (%)Concentration (µM)
Study DRAW 264.775%20
Study ETHP-168%25

3. Antibacterial Activity

The antibacterial properties of this compound have been tested against various bacterial strains, showing moderate to strong activity.

  • Activity Spectrum : The compound exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with lower effectiveness against Gram-negative bacteria .

Table 3: Antibacterial Activity Data

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Salmonella typhi1550
Bacillus subtilis1830
Escherichia coli10>100

Case Studies

A recent case study highlighted the use of this compound in combination therapies for enhanced anti-cancer effects. The study reported that when used alongside conventional chemotherapeutics, this compound significantly improved treatment efficacy in xenograft models .

Q & A

Q. What is the synthetic pathway for N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via a Schiff base condensation reaction between 3-chlorobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. Typical conditions involve refluxing in ethanol or methanol with a catalytic amount of acetic acid (~2–5 mol%) to accelerate imine bond formation . Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires controlled stoichiometry (1:1 molar ratio of aldehyde to hydrazide) and reaction time (6–12 hours). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures completion .

Q. Which spectroscopic and crystallographic techniques confirm the E-configuration and structural integrity of the compound?

  • NMR : The imine proton (N=CH) appears as a singlet at δ 8.3–8.5 ppm in 1^1H NMR, while 13^{13}C NMR shows the C=N signal at ~150–155 ppm. Aromatic protons from the quinoline and chlorophenyl moieties are observed between δ 7.0–8.5 ppm .
  • IR : A strong C=N stretch at ~1600–1620 cm⁻¹ and N-H stretch at ~3200 cm⁻¹ confirm the hydrazide backbone .
  • X-ray crystallography : The E-configuration is validated by the dihedral angle between the quinoline and chlorophenyl planes (typically 10–20°). SHELX software (e.g., SHELXL for refinement) is used for structure solution, with R-factors <0.05 indicating high precision .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals, charge distribution, and nonlinear optical (NLO) behavior. The electron-withdrawing chlorine atom stabilizes the LUMO (~-1.8 eV), enhancing charge-transfer interactions. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the imine π* orbital and adjacent σ(C-H) bonds, explaining conformational rigidity . Polarizability (α) and hyperpolarizability (β) values computed via Gaussian 09 suggest potential NLO applications .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar hydrazides?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ variations) arise from differences in assay conditions (e.g., pH, solvent, cell lines) or impurities. Mitigation strategies include:

  • Standardized assays : Use common reference compounds (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤1% v/v).
  • Structural analogs : Compare with N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide ( ), where electron-withdrawing groups enhance activity.
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What crystallographic software and parameters are optimal for resolving this compound’s crystal structure?

The SHELX suite (SHELXD for phase solution, SHELXL for refinement) is recommended. Key parameters:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å), temperature 296 K.
  • Refinement : Full-matrix least-squares on F², with anisotropic displacement parameters for non-H atoms.
  • Validation : Check R1 (<0.05), wR2 (<0.15), and goodness-of-fit (~1.05). Hydrogen bonds (e.g., N-H···O) stabilize the crystal lattice, as seen in similar hydrazides .

Q. How does the compound’s electronic structure influence its potential as a microtubule destabilizer?

Structural analogs (e.g., Suprafenacine in ) bind microtubules via π-π stacking (quinoline ring) and hydrogen bonding (hydrazide N-H). The 3-chlorophenyl group may enhance hydrophobic interactions with β-tubulin’s colchicine site. Molecular docking (AutoDock Vina) using PDB 1SA0 predicts binding affinity (ΔG ~-8.5 kcal/mol). In vitro validation requires immunofluorescence microscopy to observe mitotic arrest in HeLa cells .

Methodological Tables

Q. Table 1: Key Spectroscopic Data

TechniqueObserved SignalInterpretationReference
1^1H NMRδ 8.4 ppm (s, 1H, N=CH)E-configuration
13^{13}C NMRδ 152 ppm (C=N)Hydrazide backbone
IR1615 cm⁻¹ (C=N stretch)Imine bond confirmation

Q. Table 2: Crystallographic Parameters

ParameterValueSoftware/ToolReference
R-factor0.053SHELXL
Dihedral Angle12.5° (quinoline vs. chlorophenyl)Mercury 4.3.1
Space GroupP-1PLATON

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